molecular formula C11H8N4O2 B1480807 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098069-85-1

1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1480807
CAS RN: 2098069-85-1
M. Wt: 228.21 g/mol
InChI Key: FIRXCCKPYNDRAD-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, or CMPC, is an organic compound with a molecular formula of C9H7N3O2. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. CMPC is a highly versatile compound with a wide range of applications in scientific research. It is used in the synthesis of compounds for medicinal, agrochemical, and industrial purposes.

Scientific Research Applications

Materials Science

This compound has shown potential in materials science due to its unique chemical structure and versatility. It can be used in the development of new materials with specific optical behaviors and electronic properties . Its derivatives are being explored for their luminescent properties, which could be beneficial in creating new types of displays or lighting systems.

Pharmaceuticals

In the pharmaceutical industry, derivatives of this compound are significant structural components in a variety of drugs . Research has focused on synthesizing imidazo[1,5-a]pyridine from readily available starting materials, which is a core structure in many agrochemicals and pharmaceuticals.

Optoelectronic Devices

The compound’s derivatives are being studied for applications in optoelectronic devices due to their luminescent and versatile scaffolds . These properties are essential for the development of components like light-emitting diodes (LEDs) and sensors.

Sensors

The unique chemical structure of this compound makes it suitable for use in sensor technology. Its derivatives can be used to develop sensors that detect environmental changes or specific chemical substances .

Anti-Cancer Drugs

Derivatives of this compound have been reported to exhibit anti-cancer and anti-proliferative activities. They are being investigated for their potential use in cancer treatment, particularly through the inhibition of certain kinases .

Confocal Microscopy

In the field of imaging, especially confocal microscopy, the luminescent properties of this compound’s derivatives can be utilized. They can serve as emitters, enhancing the quality of images obtained during microscopic examinations .

Drug Delivery Devices

Boronic acids and esters, which can be derived from this compound, are considered for the design of new drug delivery devices. Their role as boron-carriers suitable for neutron capture therapy is particularly noteworthy, although they are only marginally stable in water .

Neutron Capture Therapy

The compound’s derivatives are being explored as boron-carriers in neutron capture therapy, a type of cancer treatment. This application takes advantage of the compound’s susceptibility to hydrolysis at physiological pH, which can be a critical factor in its effectiveness as a therapeutic agent .

properties

IUPAC Name

2-(cyanomethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-6-15-10(11(16)17)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXCCKPYNDRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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